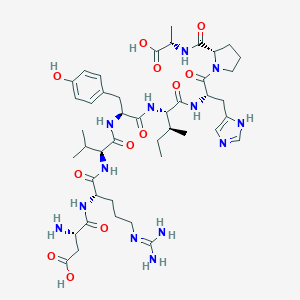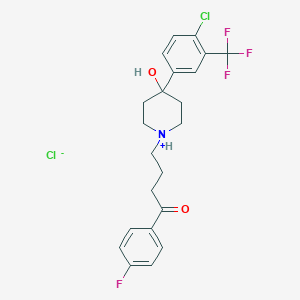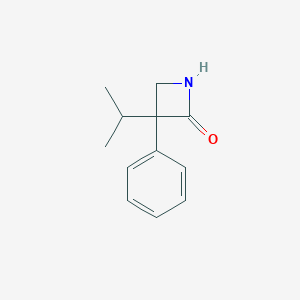
3-Phenyl-3-propan-2-ylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-3-propan-2-ylazetidin-2-one, also known as PPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPAA belongs to the class of azetidinones, which are four-membered heterocyclic compounds that contain a nitrogen atom in the ring.
Mechanism Of Action
The exact mechanism of action of 3-Phenyl-3-propan-2-ylazetidin-2-one is not fully understood, but it is believed to interact with certain receptors in the central nervous system. Studies have shown that 3-Phenyl-3-propan-2-ylazetidin-2-one can bind to the GABA-A receptor, which is involved in the regulation of neuronal activity. 3-Phenyl-3-propan-2-ylazetidin-2-one has also been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
3-Phenyl-3-propan-2-ylazetidin-2-one has been shown to exhibit several biochemical and physiological effects. In animal studies, 3-Phenyl-3-propan-2-ylazetidin-2-one has been shown to reduce pain and inflammation, as well as exhibit anticonvulsant activity. 3-Phenyl-3-propan-2-ylazetidin-2-one has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Advantages And Limitations For Lab Experiments
One advantage of 3-Phenyl-3-propan-2-ylazetidin-2-one is its ease of synthesis, which allows for large-scale production. 3-Phenyl-3-propan-2-ylazetidin-2-one also exhibits a high level of stability, which makes it suitable for use in various experimental conditions. However, one limitation of 3-Phenyl-3-propan-2-ylazetidin-2-one is its relatively low potency compared to other compounds with similar activities.
Future Directions
There are several future directions for the study of 3-Phenyl-3-propan-2-ylazetidin-2-one. One potential area of research is the development of more potent analogs of 3-Phenyl-3-propan-2-ylazetidin-2-one that exhibit stronger anticonvulsant, analgesic, and anti-inflammatory activities. Another area of research is the study of 3-Phenyl-3-propan-2-ylazetidin-2-one as a chiral auxiliary in asymmetric synthesis, which could lead to the development of new synthetic methods for the production of chiral compounds. Additionally, the use of 3-Phenyl-3-propan-2-ylazetidin-2-one as a ligand in catalysis could lead to the development of new catalysts for various chemical reactions.
Synthesis Methods
3-Phenyl-3-propan-2-ylazetidin-2-one can be synthesized through a multistep process that involves the reaction of 3-phenylpropan-2-amine with ethyl acetoacetate. The resulting product is then treated with sodium ethoxide to form the final product, 3-Phenyl-3-propan-2-ylazetidin-2-one. The synthesis of 3-Phenyl-3-propan-2-ylazetidin-2-one has been reported in several scientific publications, and the yield of the final product can be optimized by adjusting the reaction conditions.
Scientific Research Applications
3-Phenyl-3-propan-2-ylazetidin-2-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-Phenyl-3-propan-2-ylazetidin-2-one has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. 3-Phenyl-3-propan-2-ylazetidin-2-one has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis and as a ligand in catalysis.
properties
CAS RN |
17197-60-3 |
|---|---|
Product Name |
3-Phenyl-3-propan-2-ylazetidin-2-one |
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3-phenyl-3-propan-2-ylazetidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-9(2)12(8-13-11(12)14)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14) |
InChI Key |
KTXDXEVKTHABEB-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CNC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1(CNC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



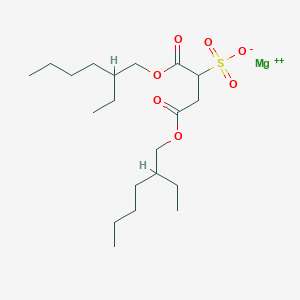
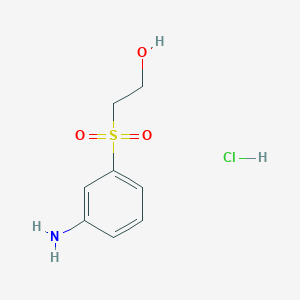
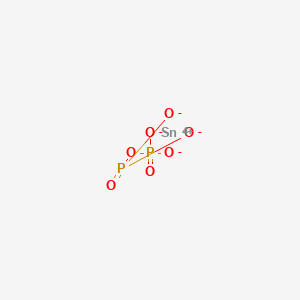
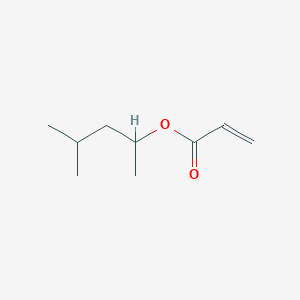
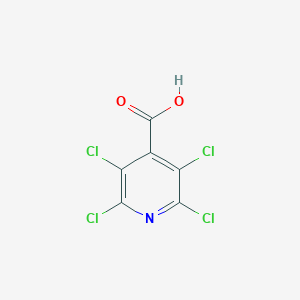
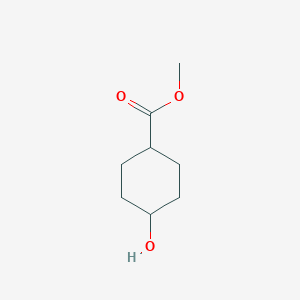
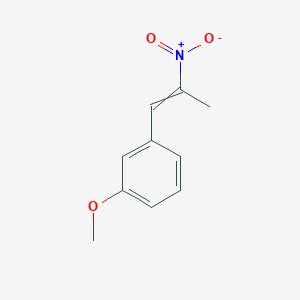
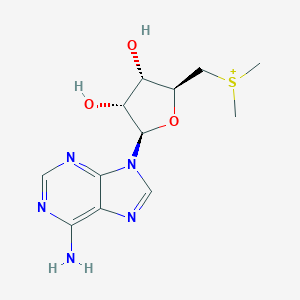
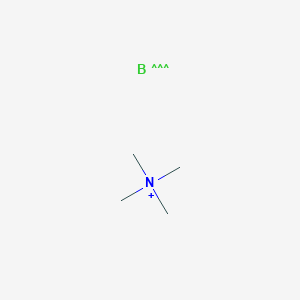
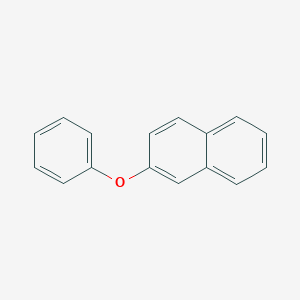
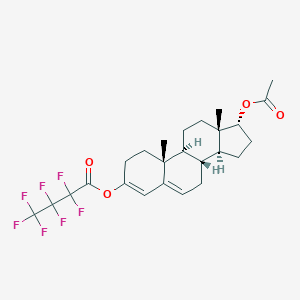
![4-Chlorothieno[3,2-d]pyrimidine](/img/structure/B95853.png)
